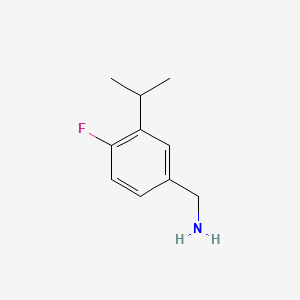

(4-氟-3-异丙基苯基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

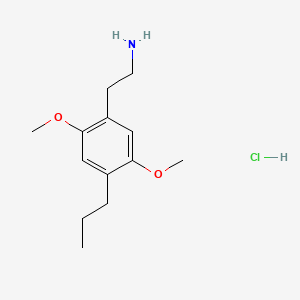

“(4-Fluoro-3-isopropylphenyl)methanamine” is a chemical compound with the molecular formula C10H14FN . It is also known as FIPA and belongs to the class of phenylmethanamine derivatives.

Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-isopropylphenyl)methanamine” can be represented by the SMILES stringFC1=CC=C(CN)C=C1C(C)C . The InChI representation is InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 . Physical And Chemical Properties Analysis

“(4-Fluoro-3-isopropylphenyl)methanamine” has a molecular weight of 167.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 26 Ų .科学研究应用

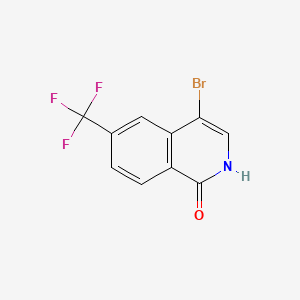

新型芳氧乙基衍生物甲胺作为抗抑郁药物

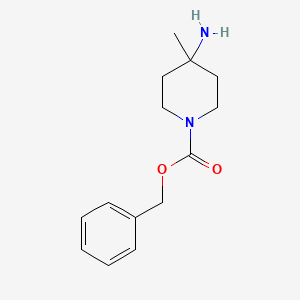

与(4-氟-3-异丙基苯基)甲胺相关的衍生物的一个显著应用是在开发新型芳氧乙基衍生物的过程中,这些衍生物是1-(1-苯甲酰哌啶-4-基)甲胺的衍生物,作为5-羟色胺1A受体偏向性激动剂。这些化合物通过在信号转导实验中选择性地靶向ERK1/2磷酸化,展现出强效的类抗抑郁活性,表现出高选择性和良好的药物样性质。通过全面测试确定的引导结构,由于其对ERK1/2磷酸化的强效刺激和体内显著的疗效,显示出作为抗抑郁药物候选药物的潜力,突显了这类衍生物在治疗抑郁症方面的潜力(Sniecikowska et al., 2019)。

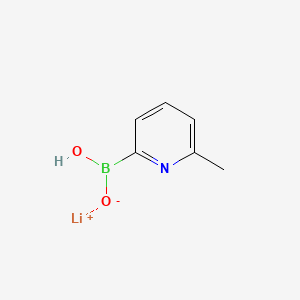

基于喹唑啉的钌配合物的转移氢化反应

另一个研究方向涉及使用衍生物催化转移氢化反应。具体来说,从商业可获得的甘氨酸合成的(4-苯基喹唑啉-2-基)甲胺衍生物被用于制备N-杂环钌(II)配合物。这些配合物在苯乙酮衍生物的转移氢化中表现出优异的催化效率,实现了高达99%的转化率和高周转频率值。这突显了这类衍生物在合成化学和催化中的实用性,有助于开发高效的氢化反应催化剂(Karabuğa等人,2015)。

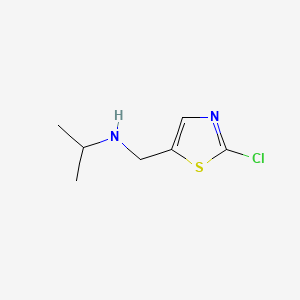

关于三(3,5-二甲基苯基)氨基乙酸酯的手性识别

在分析化学领域,(4-氟-3-异丙基苯基)甲胺的衍生物被用于实现手性识别。对对映体的分离是在三(3,5-二甲基苯基)氨基乙酸酯淀粉固定相上进行的,展示了这类衍生物在手性分离技术中的潜力。这项研究提供了关于手性识别机制方面的见解,突显了弱氢键和其他相互作用在对映选择性中的作用(Bereznitski et al., 2002)。

安全和危害

作用机制

Mode of Action

It’s worth noting that many bioactive aromatic compounds, including those containing similar structures, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s important to note that changes in biochemical pathways can have significant downstream effects, influencing various biological processes .

Result of Action

Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .

属性

IUPAC Name |

(4-fluoro-3-propan-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMDQHZXUSGRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653916 |

Source

|

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1112179-28-8 |

Source

|

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

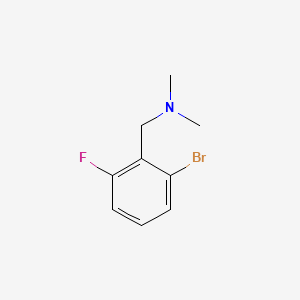

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)